

Benzyltrimethylammonium Bromide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Benzyltrimethylammonium bromide*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Benzyltrimethylammonium bromide** (BTMB), a quaternary ammonium compound with diverse applications in scientific research and development. This document details its chemical and physical properties, safety and handling protocols, and key experimental methodologies.

Safety Data Sheet and Handling Precautions

Proper handling of **Benzyltrimethylammonium bromide** is crucial to ensure laboratory safety. The following sections summarize key safety data and handling precautions.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Benzyltrimethylammonium bromide** are summarized in the table below.

Property	Value
CAS Number	5350-41-4
Molecular Formula	C ₁₀ H ₁₆ BrN
Molecular Weight	230.14 g/mol
Appearance	White to off-white crystalline powder
Melting Point	230-232 °C
Solubility	Soluble in water
Hygroscopicity	Hygroscopic

Hazard Identification and Safety Precautions

Benzyltrimethylammonium bromide is classified as an irritant and is harmful if swallowed or inhaled.^{[1][2]} It is crucial to adhere to the following safety measures:

Hazard Classification	GHS Pictogram	Precautionary Statements
Acute Toxicity, Oral (Category 4)	GHS07	P264, P270, P301+P312, P330, P501
Skin Irritation (Category 2)	GHS07	P264, P280, P302+P352, P332+P313, P362
Eye Irritation (Category 2)	GHS07	P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory system	GHS07	P261, P271, P304+P340, P312, P403+P233, P405, P501

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
- Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

- Respiratory Protection: Use a NIOSH/MSHA approved respirator when working in areas with poor ventilation or when dust generation is likely.

First Aid Measures:

- After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
- After skin contact: Wash off with soap and plenty of water.
- If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
- If inhaled: Move person into fresh air.

Handling and Storage:

- Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
- Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Benzyltrimethylammonium bromide**.

Synthesis of Benzyltrimethylammonium Fluorochromate (BTMAFC)

Benzyltrimethylammonium bromide serves as a precursor for the synthesis of Benzyltrimethylammonium fluorochromate (BTMAFC), a versatile oxidizing agent.[3]

Materials:

- **Benzyltrimethylammonium bromide**
- Chromium trioxide (CrO_3)

- Hydrofluoric acid (HF, 40% aqueous solution)
- Water
- Dichloromethane (CH₂Cl₂)
- Ice bath
- Polyethylene beaker
- Magnetic stirrer

Procedure:

- In a 100 mL polyethylene beaker, dissolve 15 g (150 mmol) of CrO₃ in 12 mL of water.
- With continuous stirring, add 15 mL (300 mmol) of 40% HF to the solution. An orange-red solution will be obtained.
- Cool the reaction mixture in an ice bath to 0-5 °C.
- Gradually add 35.7 g (155 mmol) of **Benzyltrimethylammonium bromide** to the cooled solution while stirring. An orange, soft solid will form within a greenish liquid.
- To this mixture, add 30 mL of CH₂Cl₂.
- Decant the orange organic phase.
- Distill off the solvent from the organic phase to obtain BTMAFC as an orange oil. The typical yield is approximately 98%.

Phase Transfer Catalysis: Williamson Ether Synthesis (Representative Protocol)

Benzyltrimethylammonium bromide can be effectively utilized as a phase transfer catalyst to facilitate reactions between reactants in immiscible phases. The following is a representative protocol for the Williamson ether synthesis.

Materials:

- 4-Ethylphenol
- Sodium hydroxide (NaOH)
- Methyl iodide (CH_3I)
- **Benzyltrimethylammonium bromide**
- Diethyl ether
- Water
- 5% Sodium hydroxide solution
- Sodium sulfate (anhydrous)
- Conical vial with spin vane
- Reflux condenser
- Separatory funnel

Procedure:

- In a 5 mL conical vial equipped with a spin vane, combine 4-ethylphenol and an equimolar amount of sodium hydroxide. Heat the mixture gently until a liquid is formed.
- Add a catalytic amount of **Benzyltrimethylammonium bromide** to the vial.
- Attach a reflux condenser and add methyl iodide through the top of the condenser.
- Gently reflux the reaction mixture for one hour. Ensure the reflux is gentle to prevent the volatile methyl iodide from escaping.
- After one hour, allow the reaction to cool to room temperature, followed by brief cooling in an ice bath.

- Add 1-2 mL of diethyl ether and a small amount of distilled water to the vial.
- Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash sequentially with 5% sodium hydroxide solution and then with distilled water.
- Dry the ether layer over anhydrous sodium sulfate.
- Evaporate the solvent to isolate the product, 4-ethoxytoluene.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (Representative Protocol)

The antimicrobial properties of **Benzyltrimethylammonium bromide** can be quantified using standard microbiological techniques such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

- **Benzyltrimethylammonium bromide**
- Bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

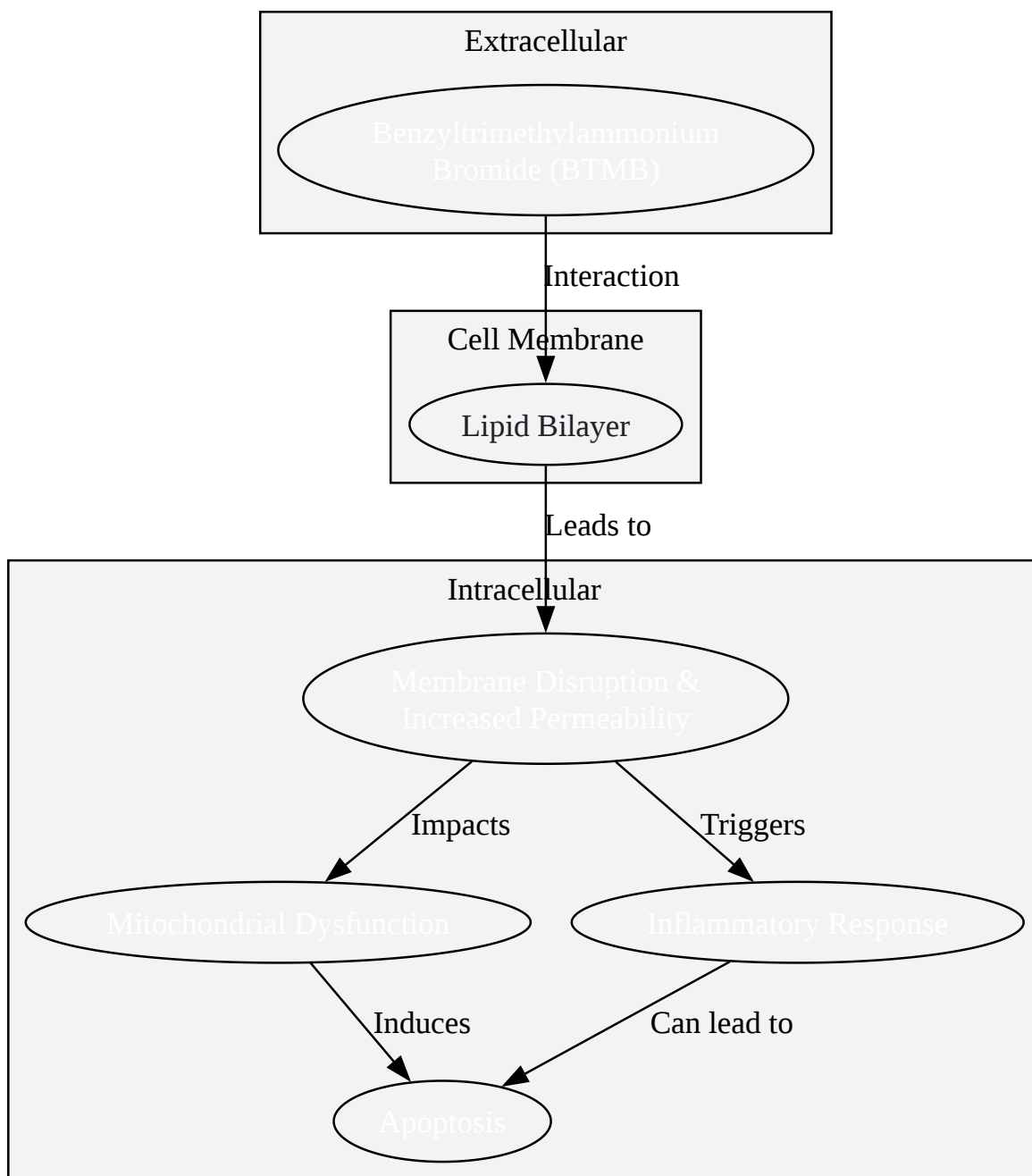
Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **Benzyltrimethylammonium bromide** in sterile distilled water or a suitable solvent.

- **Preparation of Inoculum:** Culture the test bacterium overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Serial Dilutions:** In a 96-well microtiter plate, perform two-fold serial dilutions of the **Benzyltrimethylammonium bromide** stock solution with CAMHB to achieve a range of desired concentrations.
- **Inoculation:** Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum without the compound) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **Determination of MIC:** The MIC is the lowest concentration of **Benzyltrimethylammonium bromide** that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mechanism of Action and Signaling

While specific signaling pathways directly modulated by **Benzyltrimethylammonium bromide** in mammalian cells are not extensively characterized, the general mechanism of action for quaternary ammonium compounds (QACs) involves disruption of cellular membranes and functions.



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Figure 1: Proposed Mechanism of Action for **Benzyltrimethylammonium Bromide**. This diagram illustrates the proposed mechanism by which BTMB exerts its effects on a cell.

The cationic head of the BTMB molecule interacts with the negatively charged components of the cell membrane, leading to its disruption.[4] This increased permeability can result in leakage of intracellular components and a cascade of downstream effects. Studies on related quaternary ammonium compounds have shown that this can lead to mitochondrial dysfunction, the triggering of inflammatory responses, and ultimately, programmed cell death (apoptosis).[1] [5] The lipophilic tail of the molecule is thought to facilitate its insertion into the lipid bilayer.[4]

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